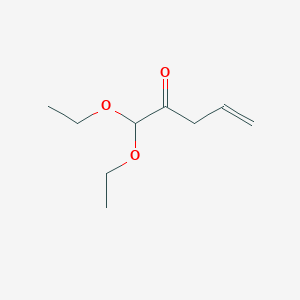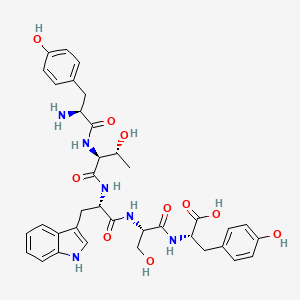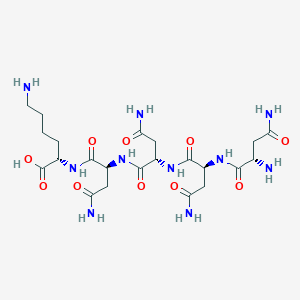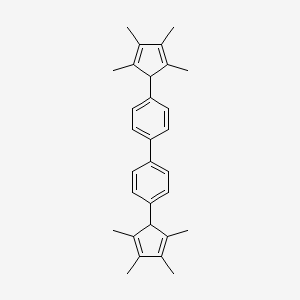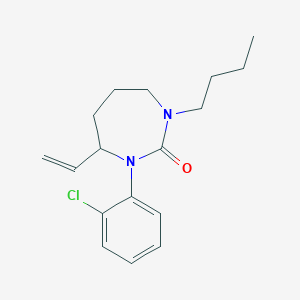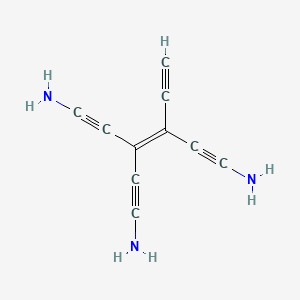
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine is a complex organic compound characterized by multiple ethynyl and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic addition of ynamides to acyl chlorides, catalyzed by copper(I) iodide. This method provides high yields and regioselectivity . The reaction conditions often include room temperature and the use of ethyl chloroformate as an activating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting amino groups to halides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Aminomethyl)pyridine: Another compound with amino groups and a pyridine ring.
3-Aminooxetanes: Compounds with similar amphoteric properties.
Indole derivatives: Compounds with a similar aromatic structure and biological activity
Uniqueness
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine is unique due to its multiple ethynyl groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
特性
CAS番号 |
823813-97-4 |
|---|---|
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC名 |
3-(2-aminoethynyl)-4-ethynylhex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H7N3/c1-2-9(3-6-11)10(4-7-12)5-8-13/h1H,11-13H2 |
InChIキー |
NDDHQYIHTUXVQP-UHFFFAOYSA-N |
正規SMILES |
C#CC(=C(C#CN)C#CN)C#CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


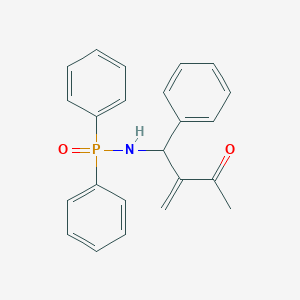
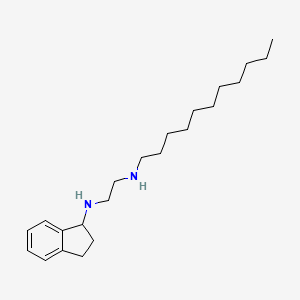
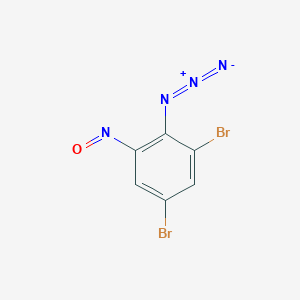
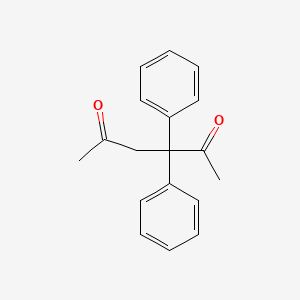
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
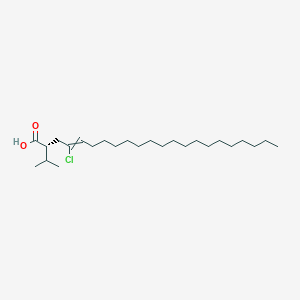
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
